Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13N3O4S2 and its molecular weight is 363.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used to prepare derivatives that inhibit pfkfb3 kinase , a key enzyme involved in cancer cell metabolism.
Mode of Action
Compounds with a similar structure have been used in photovoltaics and as fluorescent sensors . They function as electron donor-acceptor systems, with the benzo[c][1,2,5]thiadiazole motif acting as a strong electron acceptor .
Biochemical Pathways
Similar compounds have been used in photoredox catalysis , a process that involves the transfer of electrons in chemical reactions. This suggests that the compound may interact with biochemical pathways involving redox reactions.
Pharmacokinetics
Similar compounds have been noted for their good pharmacokinetics and drug-likeness behaviors .
Result of Action
Similar compounds have been used in photoredox catalysis , suggesting that the compound may induce chemical reactions when exposed to light.
Action Environment
Similar compounds have been used in photoredox catalysis , which is influenced by light exposure. This suggests that the compound’s action may be influenced by environmental light conditions.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core attached to an azetidine ring with a furan-based sulfonyl substituent. Its molecular formula is C15H13N3O4S and it has a molecular weight of 363.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C15H13N3O4S |
Molecular Weight | 363.4 g/mol |
CAS Number | 1797697-89-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzo[c][1,2,5]thiadiazole derivatives. A notable investigation focused on the compound's ability to inhibit ALK5 kinase , a critical mediator in TGF-β signaling pathways associated with tumor growth and metastasis. The derivative exhibited an IC50 value of 0.008μM, significantly outperforming established inhibitors like LY-2157299 and EW-7197 .
The mechanism by which this compound exerts its biological effects involves the modulation of specific signaling pathways:
- Inhibition of TGF-β Signaling : The compound inhibits TGF-β-induced Smad signaling, thereby reducing cell motility and proliferation in cancer cell lines such as SPC-A1 and HepG2.
- Selectivity : It shows a high selectivity index against p38α MAP kinase, indicating potential for targeted therapy with reduced off-target effects .
Study on ALK5 Inhibition
In a study published in PubMed, researchers synthesized various benzo[c][1,2,5]thiadiazole derivatives and evaluated their inhibitory effects on ALK5. The results indicated that the most potent compound (14c) not only inhibited ALK5 effectively but also demonstrated favorable pharmacokinetic properties through ADMET analysis .
Cytotoxicity Testing
Further testing involved assessing cytotoxicity against several cancer cell lines using the MTT assay. The results showed significant reductions in cell viability at concentrations correlating with the IC50 values obtained from ALK5 inhibition assays.
Cell Line | IC50 (μM) |
---|---|
SPC-A1 | 0.008 |
HepG2 | 0.015 |
HUVEC | 0.020 |
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c19-15(10-3-4-13-14(6-10)17-23-16-13)18-7-12(8-18)24(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQILKOKVTYTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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